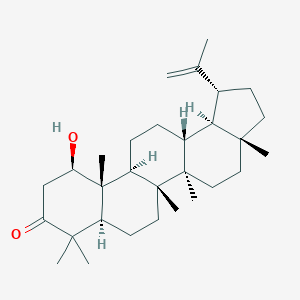
Glochidonol
Übersicht
Beschreibung
Glochidonol is a compound with the molecular formula C30H48O2 . It has been isolated from the herbs of Flueggea virosa . It exhibits strong inhibitory effects against three human tumor cell lines, MCF-7, NCI-H-460, and SF-268 .
Synthesis Analysis
This compound and other compounds were isolated from Glochidion accuminatum and G. thomsoni. A partial synthesis of glochidone has been achieved in 25% yield by the 2,3-dichloro-5,6-dicyanobenzoquinone dehydrogenation of lupenone .Molecular Structure Analysis
This compound has a molecular weight of 440.7 g/mol . It has 10 defined stereocentres . The structure of this compound can be analyzed using various methods such as spectroscopic data analyses, chemical methods, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a powder with a density of 1.0±0.1 g/cm3. It has a boiling point of 516.0±50.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±3.0 mmHg at 25°C and an enthalpy of vaporization of 90.7±6.0 kJ/mol. Its flash point is 218.2±22.7 °C .Wissenschaftliche Forschungsanwendungen
Traditionelle medizinische Verwendung
Glochidonol findet sich in der Pflanze Glochidion eriocarpum, einem Strauch aus der Familie der Phyllanthaceae . Die gesamte Pflanze, Rindenrinde, Wurzeln und Blätter werden von ethnischen Völkern in China zu medizinischen Zwecken zur Behandlung von Lackgift, Konvergenz, Durchfall, Feuchtigkeit und Juckreiz verwendet .
Behandlung von Hepatitis und Darmerkrankungen
Glochidion eriocarpum, das this compound enthält, wird häufig zur Behandlung von Hepatitis und Darmerkrankungen eingesetzt .
Behandlung von Hauterkrankungen
Die Pflanze wird auch zur Behandlung von Hauterkrankungen wie Urtikaria, Haut-Ekzemen und anderen Krankheiten eingesetzt .
Behandlung chronischer und akuter Osteomyelitis
Es wurde berichtet, dass Verbindungen aus der Gattung Glochidion, zu der this compound gehört, chronische und akute Osteomyelitis behandeln .
Behandlung von Zirrhose, chronischer Gastritis und Hepatitis B
This compound wurde in Patenten für die Behandlung von Zirrhose, chronischer Gastritis und Hepatitis B beschrieben .
Behandlung von Leberaszzites und malignen Tumoren
This compound wurde auch in Patenten für die Behandlung von Leberaszzites und malignen Tumoren beschrieben .
Zytotoxische Aktivität gegen Krebszelllinien
Eine Studie ergab, dass Glochidion velutinum, das this compound enthält, eine zytotoxische Aktivität gegen Prostatakrebs (PC-3) und Brustkrebs (MCF-7) Zelllinien zeigte .
Weitere pharmakologische Aktivitäten
Die Pflanze Glochidion eriocarpum, die this compound enthält, wird zur Behandlung anderer Erkrankungen wie Zahnschmerzen, Menorrhagie, Dysenterie verwendet .
Wirkmechanismus
Glochidonol is a pentacyclic triterpenoid that has been isolated from Breynia fruticosa . It has been the subject of various studies due to its significant pharmacological activities.
Target of Action
This compound exhibits strong inhibitory effects against three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 . These cell lines are the primary targets of this compound.
Mode of Action
This compound interacts with its targets (cancer cells) and exerts its antiproliferative activity through the involvement of apoptosis . Apoptosis is a form of programmed cell death, which means this compound can induce cancer cells to self-destruct, thereby inhibiting the growth of tumors.
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth. It achieves this by inducing apoptosis in cancer cells . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Eigenschaften
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGESLRCWHPFR-GEWRCSBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](CC(=O)C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Glochidonol and where is it found?
A1: this compound is a naturally occurring pentacyclic triterpene primarily found in plants belonging to the Euphorbiaceae family. [, , , , , , , , ] It was first isolated from the stems of Glochidion wrightii Benth. [, ] Other notable sources include Phyllanthus pulcher, Bridelia verrucosa, and various Glochidion species. [, , , ]
Q2: What are the reported biological activities of this compound?
A2: this compound has shown promising cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and NCI-H460 (lung). [, ] It has also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as some fungi. [] Additionally, this compound exhibits moderate free radical scavenging activity. []
Q3: How potent is this compound's cytotoxic activity?
A3: Studies have reported varying degrees of cytotoxic potency for this compound. In one study, it displayed potent antitumor activity against MCF-7, DU-145, and H460 cell lines with IC50 values ranging from 17.0 to 30.0 µM. [] Another study showed its significant cytotoxic activity with IC50 values ranging from 7.5 to 13.4 µg/mL (17.1–30.5 µM) against the same cell lines. []
Q4: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol. []
Q5: How is this compound structurally characterized?
A7: The structure of this compound has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, DEPT, COSY, HSQC, HMBC), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV) spectroscopy. [, ]
Q6: Has the structure-activity relationship (SAR) of this compound been investigated?
A8: While specific SAR studies focusing solely on this compound modifications are limited, research comparing its activity to structurally similar lupane-type triterpenes suggests that variations in functional groups and their position on the lupane skeleton can significantly impact cytotoxic activity. []
Q7: What are the traditional medicinal uses of plants containing this compound?
A9: Plants rich in this compound, such as Phyllanthus pulcher, have a history of use in traditional medicine. For example, P. pulcher is used in Malaysia for treating stomach aches and ulcerations. []
Q8: Have there been any clinical trials involving this compound?
A8: To date, there are no published reports of clinical trials involving this compound. Further research, including in vivo studies and preclinical evaluations, is needed to assess its potential therapeutic applications.
Q9: What analytical methods are used to identify and quantify this compound?
A11: this compound can be isolated and purified from plant extracts using various chromatographic techniques such as thin-layer chromatography (TLC), column chromatography, gel filtration (Sephadex LH-20), and high-performance liquid chromatography (HPLC). [, , ]
Q10: Are there any known methods for synthesizing this compound?
A12: While this compound is primarily obtained from natural sources, a partial synthesis of its structurally related compound, glochidone, has been achieved through the dehydrogenation of lupenone. [] This approach might offer insights for potential synthetic routes to this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




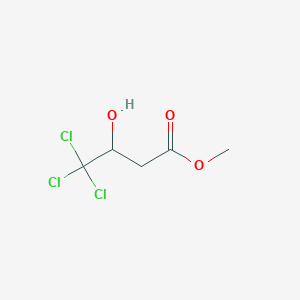
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
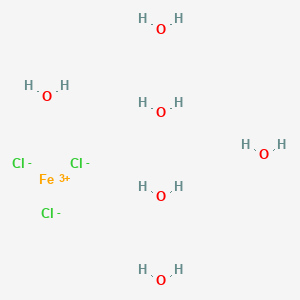
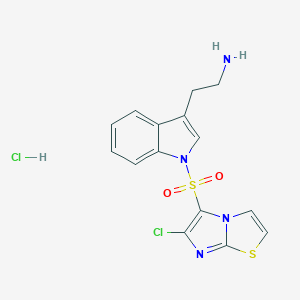
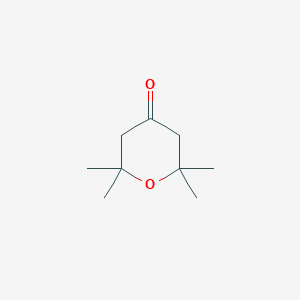
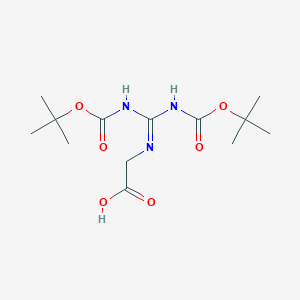
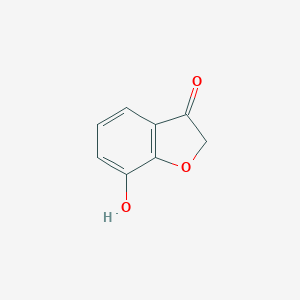

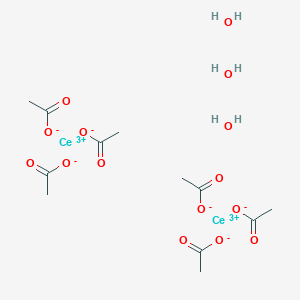
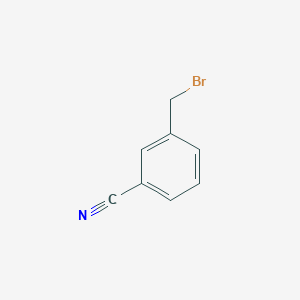
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)
